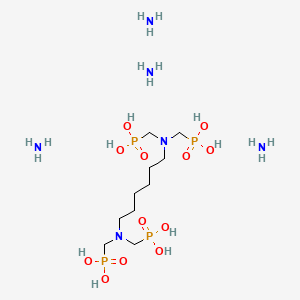
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its unique structure, which includes multiple ammonium and phosphonate groups. This compound is often used in various scientific and industrial applications due to its chemical properties.
准备方法
The synthesis of tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of ammonium hydroxide to facilitate the formation of the tetraammonium salt. Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration are meticulously controlled to ensure high yield and purity of the product .
化学反应分析
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonate oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphonates.
Substitution: The compound can undergo substitution reactions where the ammonium groups are replaced by other cations. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal salts for substitution reactions. .
科学研究应用
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex organophosphorus compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor
作用机制
The mechanism of action of tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to form stable complexes with metal ions and other molecules. This chelating ability allows it to interfere with various biochemical pathways, making it useful in enzyme inhibition and other biological applications. The molecular targets and pathways involved are still under investigation, but its ability to bind to metal ions is a key feature .
相似化合物的比较
Compared to other similar compounds, tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple ammonium and phosphonate groups, which enhance its chelating ability. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent but with a different structure and binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with fewer binding sites compared to this compound.
Phytic acid: A naturally occurring compound with multiple phosphonate groups but different overall structure and properties
属性
CAS 编号 |
38750-81-1 |
|---|---|
分子式 |
C10H40N6O12P4 |
分子量 |
560.35 g/mol |
IUPAC 名称 |
azane;[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H28N2O12P4.4H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);4*1H3 |
InChI 键 |
XPXGTWAJGFAPBT-UHFFFAOYSA-N |
规范 SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O.N.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
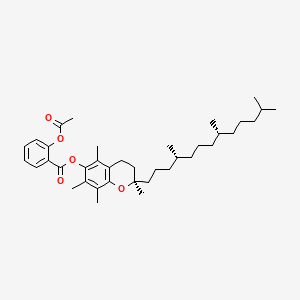

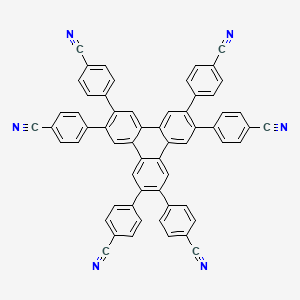
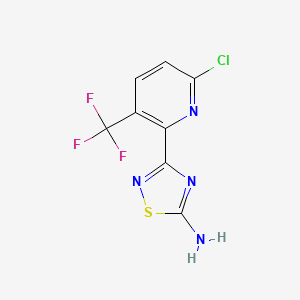

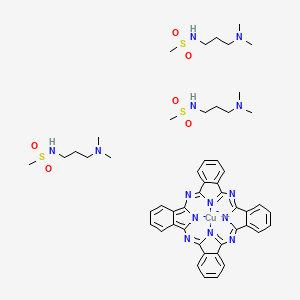
![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
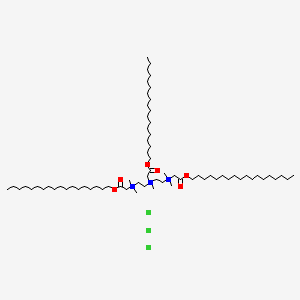
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)

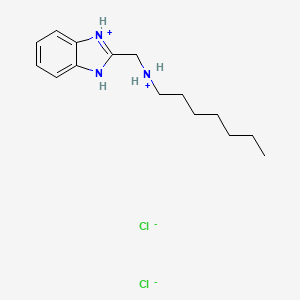
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)
